Ethyl 3-fluorophenyl sulfide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116250-44-3 |
|---|---|
Molecular Formula |
C8H9FS |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-ethylsulfanyl-3-fluorobenzene |
InChI |
InChI=1S/C8H9FS/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 |
InChI Key |
GMNOQQWCFQQIHO-UHFFFAOYSA-N |
SMILES |
CCSC1=CC=CC(=C1)F |
Canonical SMILES |
CCSC1=CC=CC(=C1)F |
Origin of Product |
United States |
Contextualization Within Fluorinated Organosulfur Chemistry
Ethyl 3-fluorophenyl sulfide (B99878) belongs to the broad and impactful class of fluorinated organosulfur compounds. The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry and materials science to modulate a compound's physical, chemical, and biological properties. researchgate.net The presence of a fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. vulcanchem.com In the context of organosulfur chemistry, the combination of fluorine and sulfur atoms creates a unique electronic environment within the molecule, influencing its reactivity and potential applications. cas.cn
The study of fluorinated organosulfur compounds is a dynamic area of research, with scientists continually exploring new synthetic methods and applications for these molecules. cas.cnsci-hub.se These compounds are recognized for their utility as fluoroalkylation reagents, which are crucial for the synthesis of complex fluorine-containing molecules. cas.cn The strategic placement of a fluorine atom on the phenyl ring of an ethyl sulfide, as seen in Ethyl 3-fluorophenyl sulfide, provides a specific isomer with distinct properties compared to its other fluorinated or non-fluorinated counterparts. This specificity is crucial for researchers aiming to fine-tune molecular architectures for targeted applications.
Interdisciplinary Significance in Chemical Synthesis and Materials Science
Established Synthetic Pathways for this compound
The synthesis of this compound can be achieved through several strategic approaches, each with distinct advantages and substrate requirements. The primary methods include nucleophilic aromatic substitution, direct thiolation of fluorinated aromatics, and modern cross-coupling reactions.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of aryl sulfides. In this approach, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and is activated by at least one electron-withdrawing group. For the synthesis of this compound, a common precursor is a 1-halo-3-fluorobenzene, such as 1,3-difluorobenzene (B1663923) or 1-chloro-3-fluorobenzene.
The reaction proceeds via the addition of an ethylthiolate nucleophile (typically from sodium ethanethiolate, NaSEt) to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the leaving group (e.g., F⁻ or Cl⁻) yields the final product. The fluorine atom at the 3-position, while not the leaving group itself in the case of 1-chloro-3-fluorobenzene, plays a crucial role by activating the ring towards nucleophilic attack through its strong inductive electron-withdrawing effect. Studies have shown that fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, particularly when the ring is sufficiently activated. diva-portal.orgdiva-portal.org
| Parameter | Description |
| Substrate | 1,3-Difluorobenzene or 1-Chloro-3-fluorobenzene |
| Reagent | Sodium ethanethiolate (NaSEt) or Ethanethiol (B150549) (EtSH) with a base |
| Solvent | Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) |
| Base | If using EtSH, a base like Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) is required to generate the thiolate |
| Temperature | Typically elevated, ranging from 50°C to 150°C, depending on the reactivity of the leaving group |
Thiolation Reactions of Fluorinated Aromatics
Thiolation reactions provide a direct route to aryl thioethers. These methods can sometimes be broader than classical SNAr. For instance, 3-fluoroaniline (B1664137) can be converted into a diazonium salt, which can then react with sodium ethanethiolate. Another approach involves the reaction of 3-fluorophenylboronic acid with an electrophilic sulfur reagent.
Alternatively, direct fluorination of precursor aryl sulfides is a method used for producing fluorinated aromatic sulfides, though it can be less regioselective. beilstein-journals.orgnih.gov The synthesis often starts with aromatic thiols or diaryl disulfides which are then subjected to fluorination. beilstein-journals.orgnih.gov
| Parameter | Description |
| Starting Material | 3-Fluoroaniline or 3-Fluorophenylboronic acid |
| Key Intermediate | 3-Fluorobenzenediazonium salt (from 3-fluoroaniline) |
| Sulfur Source | Sodium ethanethiolate or Diethyl disulfide |
| Reaction Type | Sandmeyer-type reaction (for diazonium salt) or Copper-catalyzed thiolation (for boronic acid) |
| Conditions | Typically aqueous, acidic conditions for diazotization, followed by reaction with the thiolate. |
Palladium-Catalyzed Cross-Coupling Strategies
Modern synthetic chemistry heavily relies on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, for the formation of carbon-sulfur bonds. The Buchwald-Hartwig amination protocol has been successfully adapted for thioether synthesis. This method allows for the coupling of an aryl halide or triflate with a thiol under relatively mild conditions. google.com
For the synthesis of this compound, a suitable substrate would be 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene. The reaction is carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and can significantly influence the reaction's efficiency and scope. Bidentate phosphine ligands like Xantphos or dppf are commonly employed. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the thiolate, and finally, reductive elimination to yield the aryl sulfide and regenerate the Pd(0) catalyst. google.com
| Parameter | Description |
| Aryl Halide | 1-Bromo-3-fluorobenzene or 1-Iodo-3-fluorobenzene |
| Thiol | Ethanethiol (EtSH) |
| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | Xantphos, dppf (1,1'-Bis(diphenylphosphino)ferrocene), or other bulky phosphine ligands |
| Base | Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃) |
| Solvent | Anhydrous, non-protic solvents like Toluene (B28343), Dioxane, or THF |
| Temperature | 80°C to 110°C |
Mechanistic Elucidation of Synthetic Transformations
Understanding the mechanisms of these synthetic routes is essential for optimizing reaction conditions and predicting outcomes. This involves studying reaction kinetics, transition states, and the influence of various parameters.
Reaction Kinetics and Transition State Analysis
The kinetics of chemical reactions are governed by the energy of the transition state. solubilityofthings.com For the SNAr pathway, the reaction typically exhibits second-order kinetics, where the rate is proportional to the concentrations of both the aryl halide and the nucleophile.
Rate = k[Aryl Halide][Nucleophile]
The rate-determining step is usually the formation of the high-energy Meisenheimer complex. researchgate.net The stability of this anionic intermediate directly impacts the activation energy (ΔG‡) of the reaction. libretexts.orglibretexts.org The electron-withdrawing fluorine atom at the meta-position stabilizes the negative charge of the Meisenheimer complex through its inductive effect (-I), thereby lowering the activation energy and increasing the reaction rate.
For palladium-catalyzed cross-coupling, the mechanism is more complex. The reaction rate can depend on the concentrations of the aryl halide, the catalyst, and the thiol. The rate-limiting step can vary depending on the specific reactants and ligands but is often either the initial oxidative addition of the aryl halide to the Pd(0) center or the final reductive elimination of the product from the Pd(II) intermediate. google.com Computational studies can be used to model the energies of intermediates and transition states throughout the catalytic cycle.
Influence of Reaction Conditions on Yield and Selectivity
The outcome of a chemical synthesis, particularly in terms of yield and selectivity, is highly dependent on the chosen reaction conditions.
| Condition | Influence on SNAr | Influence on Pd-Catalyzed Coupling |
| Solvent | Polar aprotic solvents (DMF, DMSO) are optimal. They solvate the counter-ion of the thiolate salt but poorly solvate the nucleophile, increasing its reactivity. | Non-polar aprotic solvents like toluene or ethereal solvents like dioxane are preferred to maintain catalyst stability and activity. Protic solvents can interfere with the catalyst and base. frontiersin.org |
| Temperature | Higher temperatures increase the reaction rate according to the Arrhenius equation. solubilityofthings.com However, excessive heat can lead to side reactions and decomposition, lowering the overall yield. | A specific temperature window (e.g., 80-110 °C) is often required. Lower temperatures may result in slow or incomplete reactions, while higher temperatures can cause catalyst decomposition or promote undesired side reactions. |
| Base | A strong base (e.g., NaH) is needed to fully deprotonate ethanethiol to the more potent ethanethiolate nucleophile. Weaker bases (e.g., K₂CO₃) can also be used but may require higher temperatures. | A strong, non-nucleophilic base (e.g., NaOtBu) is crucial for deprotonating the thiol and facilitating the ligand exchange step without coordinating too strongly to the palladium center. |
| Atmosphere | While not always strictly necessary, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidation of the highly nucleophilic thiolate. | A strictly inert atmosphere is critical. The Pd(0) species in the catalytic cycle is sensitive to oxygen and can be oxidized to an inactive state, halting the reaction. |
Novel Synthetic Route Development
The traditional synthesis of aryl sulfides often involves transition-metal-catalyzed cross-coupling reactions between thiols and organohalides. beilstein-journals.org However, recent research has focused on developing more efficient and versatile methods. Novel strategies that could be applied to the synthesis of this compound include nickel-catalyzed aryl exchange reactions and visible-light-driven photoredox catalysis.
A nickel-catalyzed aryl exchange reaction has been developed that allows for the synthesis of aryl sulfides from aryl electrophiles like aromatic esters or aryl halides, using 2-pyridyl sulfide as a sulfide donor. acs.org This method avoids the use of often odorous and toxic thiols directly. acs.org Mechanistic studies suggest that a Ni(0) complex undergoes oxidative addition to both the aryl sulfide and the aryl electrophile, followed by a ligand exchange to form the new C–S bond. acs.org
Another innovative approach is the use of visible-light photoredox catalysis, which enables the direct C–H sulfenylation of electron-rich arenes. beilstein-journals.orgbeilstein-journals.org This method avoids the need for pre-functionalized starting materials, a significant advantage in terms of atom economy. beilstein-journals.orgbeilstein-journals.org The reaction typically proceeds at room temperature, using a photocatalyst like [Ir(dF(CF3)ppy)2(dtbpy)]PF6, and an oxidant to couple arenes with disulfides. beilstein-journals.org Experimental evidence points towards a radical-radical cross-coupling mechanism. beilstein-journals.org
| Method | Potential Reactants for this compound | Catalyst/Conditions | Key Advantages |
|---|---|---|---|
| Nickel-Catalyzed Aryl Exchange | 3-Fluoro-aromatic ester and Ethyl 2-pyridyl sulfide | Ni(cod)₂/dcypt catalyst, Toluene, 150 °C acs.org | Avoids direct use of volatile thiols. acs.org |
| Visible-Light Photoredox Catalysis | Fluorobenzene (B45895) and Diethyl disulfide | [Ir(dF(CF3)ppy)2(dtbpy)]PF6, Blue light, Room temperature beilstein-journals.orgbeilstein-journals.org | Uses non-prefunctionalized arenes; mild reaction conditions. beilstein-journals.org |
| Mechanochemical Ni-Catalyzed Coupling | 3-Fluoroiodobenzene and Ethanethiol or Diethyl disulfide | Nickel catalyst, Ball milling nih.gov | Solvent-free or low-solvent, energy-efficient. nih.gov |
Green Chemistry Approaches to this compound Synthesis
In line with the principles of green chemistry, several eco-friendly protocols for C–S bond formation have been developed. These methods prioritize the use of less hazardous materials, reduce energy consumption, and minimize waste.
Electrosynthesis has emerged as a powerful green tool, replacing chemical oxidants or reductants with electrons, which are "traceless" reagents. researchgate.net The electrochemical oxidative C–H/S–H cross-coupling between an arene and a thiol can form aryl sulfides without the need for transition-metal catalysts or external oxidants, often at room temperature. researchgate.net This approach offers fine control over the reaction's oxidative potential, which can prevent over-oxidation of the sulfide product. researchgate.net
Visible-light-mediated reactions are also considered a green approach due to their use of light as a renewable energy source and their typically mild reaction conditions. sioc-journal.cn These reactions can proceed through various mechanisms, including photoredox catalysis or the formation of electron donor-acceptor (EDA) complexes. sioc-journal.cnacs.org The EDA complex strategy involves the photoexcitation of a complex formed between a thiolate and an aryl halide, leading to the generation of a thiyl radical and subsequent C–S bond formation. acs.org
Furthermore, mechanochemistry, which involves conducting reactions in a ball mill, offers a significant green advantage by reducing or eliminating the need for bulk solvents. nih.gov A mechanochemically-promoted, nickel-catalyzed sulfenylation of aryl iodides has been reported, demonstrating high efficiency and adherence to green chemistry principles. nih.gov
| Green Approach | Core Principle | Application to this compound Synthesis |
|---|---|---|
| Electrosynthesis | Use of electrons as a "traceless" reagent, avoiding chemical oxidants. researchgate.net | Direct coupling of 3-fluorothiophenol (B1676560) with an ethyl source or fluorobenzene with ethanethiol via C-H/S-H activation. researchgate.net |
| Visible-Light Catalysis | Use of a renewable energy source (light) under mild conditions. sioc-journal.cn | Coupling of a 3-fluorophenyl precursor with an ethylthio source using a photocatalyst or via an EDA complex. sioc-journal.cnacs.org |
| Mechanochemistry | Reduction or elimination of solvent, high energy efficiency. nih.gov | Nickel-catalyzed coupling of 3-fluoroiodobenzene and an ethylthio source via ball milling. nih.gov |
Stereoselective Synthesis Considerations
This compound is an achiral molecule. However, a stereocenter can be introduced at the sulfur atom via oxidation to produce the corresponding chiral sulfoxide, (R)- or (S)-ethyl 3-fluorophenyl sulfoxide. Chiral sulfoxides are crucial intermediates and auxiliaries in asymmetric synthesis and are found in several pharmacologically active compounds. nih.gov
The stereoselective synthesis of chiral sulfoxides is most commonly achieved through the asymmetric oxidation of prochiral sulfides. researchgate.net This transformation can be mediated by chiral transition-metal complexes. For instance, titanium and vanadium complexes, often in conjunction with chiral ligands like diethyl tartrate (DET), have been successfully used to oxidize aryl methyl sulfides to their corresponding sulfoxides with high enantioselectivity. researchgate.net A modified Sharpless reagent (Ti(OiPr)₄/DET/H₂O/t-BuOOH) has shown particular efficacy in this type of oxidation. researchgate.net
Another approach involves the use of chiral N-chloramines as metal-free oxidants. metu.edu.tr In this method, a chiral amine is chlorinated and then used to transfer a chlorine atom to the sulfur of the sulfide. This process transfers the chiral information, leading to the formation of an enantioenriched sulfoxide. metu.edu.tr While promising, this method may still require further optimization to achieve high levels of enantioselectivity consistently. metu.edu.tr
A different strategy for accessing chiral sulfinyl compounds involves the diastereoselective reaction of a racemic sulfinyl chloride with a chiral alcohol, such as menthol, followed by reaction with an organometallic reagent. nih.gov This "Andersen-type" synthesis is a classic and reliable method for preparing enantiomerically pure sulfoxides. nih.gov
| Asymmetric Method | Reagent/Catalyst System | Mechanistic Principle | Potential Outcome for this compound |
|---|---|---|---|
| Catalytic Asymmetric Oxidation | Titanium or Vanadium complexes with chiral ligands (e.g., DET) researchgate.net | The chiral catalyst complex delivers an oxygen atom to one face of the prochiral sulfur atom preferentially. researchgate.net | Formation of enantioenriched (R)- or (S)-ethyl 3-fluorophenyl sulfoxide. |
| Chiral Organo-oxidant | Chiral N-chloramines metu.edu.tr | Chiral information is transferred during the delivery of an electrophilic chlorine to the sulfide. metu.edu.tr | Metal-free synthesis of enantioenriched ethyl 3-fluorophenyl sulfoxide. |
| Andersen-type Synthesis | Chiral auxiliary (e.g., menthol) and organometallic reagents. nih.gov | Diastereoselective synthesis of a sulfinate ester, followed by stereospecific displacement with a Grignard reagent. nih.gov | Synthesis of enantiomerically pure ethyl 3-fluorophenyl sulfoxide. |
Chemical Reactivity and Derivatization Pathways of Ethyl 3 Fluorophenyl Sulfide
Reactions Involving the Phenyl Ring
The reactivity of the aromatic core of Ethyl 3-fluorophenyl sulfide (B99878) is a focal point for introducing new functional groups and building molecular complexity. The interplay between the electron-withdrawing fluorine atom and the activating, ortho-, para-directing ethylthio group governs the regiochemical outcome of various substitution reactions.
Electrophilic Aromatic Substitution Reactions
The ethylthio group (-SEt) is an activating group that directs incoming electrophiles to the ortho and para positions of the phenyl ring. Conversely, the fluorine atom is a deactivating group, yet it also directs ortho and para. In the case of Ethyl 3-fluorophenyl sulfide, the directing effects of these two substituents are crucial in determining the outcome of electrophilic aromatic substitution. The positions ortho to the ethylthio group are C2 and C6, while the position para is C4. The positions ortho to the fluorine are C2 and C4, and the para position is C6. Therefore, the C2, C4, and C6 positions are all activated towards electrophilic attack.
Lithiation and Subsequent Quenching Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The heteroatom-containing substituent directs the deprotonation to its ortho position. In this compound, both the fluorine and the sulfur of the thioether can act as directing groups for lithiation.
The fluorine atom is a known directing group for ortho-lithiation. researchgate.net The use of strong lithium bases, such as n-butyllithium or lithium diisopropylamide (LDA), can facilitate the removal of a proton at the C2 position, which is ortho to the fluorine atom. The resulting aryllithium species is a potent nucleophile.
Once the organolithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups. A notable example is the reaction with N,N-dimethylformamide (DMF), which serves as a formylating agent. uni-muenchen.deresearchgate.net The nucleophilic aryllithium attacks the carbonyl carbon of DMF, and subsequent workup yields the corresponding aldehyde. This transformation provides a valuable synthetic handle for further molecular elaborations.
Ortho-Lithiation of this compound
Halogenation and Nitration Studies
The introduction of additional halogen atoms or a nitro group onto the phenyl ring can significantly alter the electronic properties and reactivity of the molecule.
Studies on the nitration of similar phenyl sulfides indicate that the reaction often proceeds with a mixture of nitric and sulfuric acid. scielo.org.mx The regioselectivity would be dictated by the combined directing effects of the ethylthio and fluoro substituents.
Transformations at the Thioether Moiety
The sulfur atom of the thioether group is a site of significant chemical reactivity, offering pathways to a variety of oxidized and substituted derivatives.
Thioethers, also known as sulfides, are susceptible to oxidation. libretexts.org Common oxidizing agents can convert the sulfide to a sulfoxide (B87167) and further to a sulfone. The choice of oxidant and reaction conditions allows for selective formation of either oxidation state. These oxidized derivatives have different electronic and steric properties compared to the parent sulfide.
Furthermore, the thioether linkage can be a site for other transformations. For instance, the sulfur atom can be involved in the formation of sulfonium (B1226848) salts upon reaction with alkyl halides. libretexts.org
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in this compound is readily oxidized to form the corresponding sulfoxide and sulfone. These oxidation products are important synthetic intermediates in their own right. The selective oxidation to either the sulfoxide or the sulfone can be achieved by carefully choosing the oxidant and reaction conditions. nih.gov
The oxidation to ethyl 3-fluorophenyl sulfoxide requires mild oxidizing agents. Over-oxidation to the sulfone is a common side reaction that must be controlled by using a stoichiometric amount of the oxidant and maintaining controlled temperatures. nih.gov Common reagents for this selective transformation include sodium metaperiodate (NaIO₄) and one equivalent of hydrogen peroxide.
For the synthesis of ethyl 3-fluorophenyl sulfone , stronger oxidizing agents or an excess of the oxidant are typically employed. Reagents such as excess hydrogen peroxide, often in the presence of a catalyst like sodium tungstate, or potassium permanganate (B83412) (KMnO₄) can effectively drive the reaction to the sulfone state. thieme-connect.comjkchemical.com Oxone®, a stable and versatile oxidant, is also highly effective for preparing sulfones from sulfides at elevated temperatures. rsc.org The electron-withdrawing nature of the 3-fluoro substituent can influence the reactivity of the sulfide, but generally does not impede the oxidation process.
Below is a table summarizing common oxidation reactions applicable to this compound.
| Product | Reagent(s) | Typical Conditions | Selectivity |
| Ethyl 3-fluorophenyl sulfoxide | Hydrogen Peroxide (1 eq.) | Catalytic TaC, Room Temp | High for sulfoxide thieme-connect.com |
| Ethyl 3-fluorophenyl sulfoxide | Sodium metaperiodate (NaIO₄) | Methanol/Water, Room Temp | High for sulfoxide nih.gov |
| Ethyl 3-fluorophenyl sulfoxide | m-CPBA (1 eq.) | Dichloromethane, 0 °C to RT | Good for sulfoxide |
| Ethyl 3-fluorophenyl sulfone | Hydrogen Peroxide (>2 eq.) | Catalytic NbC or Na₂WO₄, Heat | High for sulfone thieme-connect.comjkchemical.com |
| Ethyl 3-fluorophenyl sulfone | Oxone® (>2 eq.) | Methanol/Water, Reflux | High for sulfone rsc.org |
| Ethyl 3-fluorophenyl sulfone | Potassium Permanganate (KMnO₄) | Acetic Acid/Water | High for sulfone |
Alkylation and Arylation of Sulfur
The lone pairs of electrons on the sulfur atom of this compound allow it to act as a nucleophile, reacting with electrophiles such as alkyl and arylating agents to form sulfonium salts. These salts are useful as intermediates in various synthetic transformations.
Alkylation of this compound can be achieved by reacting it with an alkyl halide (e.g., methyl iodide, ethyl bromide). This reaction proceeds via a standard SN2 mechanism to yield a trialkyl- or aryldialkylsulfonium salt. libretexts.org The sulfur atom in thioethers is significantly more nucleophilic than the oxygen in ethers, allowing for efficient alkylation to form stable sulfonium salts under relatively mild conditions. libretexts.org
Arylation of the sulfur atom is more challenging and typically requires specialized reagents. One common method involves the use of diaryliodonium salts (Ar₂I⁺X⁻) as aryl-transfer agents. arkat-usa.orgnih.gov These reactions are often catalyzed by copper salts, such as copper(II) acetate (B1210297), which facilitate the transfer of an aryl group from the iodonium (B1229267) salt to the sulfide. arkat-usa.org Another modern approach for the synthesis of triarylsulfonium salts is the reaction of diaryl sulfides with in situ generated arynes. rsc.orgnih.gov For this compound, reaction with an aryne precursor in the presence of a fluoride (B91410) source would be a plausible route to the corresponding sulfonium salt.
The table below outlines representative pathways for the alkylation and arylation of the sulfur atom.
| Transformation | Reagent Type | Specific Example | Product Type |
| S-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | (3-Fluorophenyl)(ethyl)(methyl)sulfonium iodide |
| S-Alkylation | Alkyl Triflate | Methyl Triflate (MeOTf) | (3-Fluorophenyl)(ethyl)(methyl)sulfonium triflate |
| S-Arylation | Diaryliodonium Salt | Diphenyliodonium tetrafluoroborate | (3-Fluorophenyl)(ethyl)(phenyl)sulfonium tetrafluoroborate |
| S-Arylation | Aryne Precursor | 2-(Trimethylsilyl)phenyl triflate / CsF | (3-Fluorophenyl)(ethyl)(phenyl)sulfonium triflate |
Catalytic Transformations of this compound
The aromatic ring and the carbon-fluorine bond of this compound can participate in a variety of metal-catalyzed reactions, enabling further functionalization of the molecule.
Cross-Coupling Reactions Utilizing the Fluorine Atom
While the C-F bond is the strongest single bond to carbon, making it generally unreactive, recent advances in catalysis have enabled its activation for cross-coupling reactions. nih.gov The transformation of aryl fluorides often requires specific catalytic systems, typically involving transition metals like nickel or palladium with specialized ligands, and sometimes requires a fluorophilic co-catalyst or reagent. nih.gov
For a substrate like this compound, nucleophilic aromatic substitution (SNAr) of the fluorine atom is a potential pathway, particularly if the ring is further activated by other electron-withdrawing groups. mdpi.com However, transition-metal-catalyzed cross-coupling reactions represent a more general strategy. For example, nickel-catalyzed reactions with organometallic reagents (e.g., Grignard reagents) or palladium-catalyzed couplings could potentially replace the fluorine atom with other functional groups. These reactions often proceed via an oxidative addition of the metal into the C-F bond, a challenging but increasingly feasible step.
Metal-Catalyzed Functionalization
Beyond C-F activation, other positions on the aromatic ring of this compound can be functionalized using metal catalysis, most notably through C-H activation. The sulfide group itself can act as a directing group in certain transformations.
Palladium- and rhodium-catalyzed C-H functionalization reactions are powerful tools for introducing new bonds at positions ortho to existing functional groups. organic-chemistry.org For this compound, a metal catalyst could coordinate to the sulfur atom and facilitate the activation of one of the adjacent C-H bonds on the aromatic ring (at the C2 or C4 position). This would allow for the introduction of aryl, alkyl, or other groups through coupling with appropriate partners like aryl halides or boronic acids. The regioselectivity of such reactions (C2 vs. C4) would depend on the specific catalyst, ligands, and reaction conditions employed.
The table below summarizes potential metal-catalyzed functionalization reactions.
| Reaction Type | Position | Catalyst/Reagents | Potential Product |
| C-F Cross-Coupling | C3 | Ni(cod)₂ / Ligand, Grignard Reagent | 3-Alkyl- or 3-Aryl-ethylphenyl sulfide |
| C-H Arylation | C2/C4 | Pd(OAc)₂ / Ligand, Aryl Halide | 2-Aryl- or 4-Aryl-ethyl 3-fluorophenyl sulfide |
| C-H Alkenylation | C2/C4 | [RhCp*Cl₂]₂ / AgSbF₆, Alkene | 2-Alkenyl- or 4-Alkenyl-ethyl 3-fluorophenyl sulfide |
Applications of Ethyl 3 Fluorophenyl Sulfide in Specialized Chemical Systems
Role as an Additive in Nonaqueous Electrolyte Systems for Secondary Batteries
The incorporation of additives into the electrolyte is a critical strategy for improving the performance, lifespan, and safety of lithium-ion batteries. These additives function by forming protective layers on the electrode surfaces, which stabilizes the electrode-electrolyte interface. Ethyl 3-fluorophenyl sulfide (B99878) has been identified as a promising additive for nonaqueous electrolytes used in secondary batteries. The presence of both sulfur and fluorine in the molecule is thought to contribute to its beneficial effects.
Table 1: Reported Electrochemical Performance Enhancements with Fluorinated Phenyl Sulfide Additives
| Performance Metric | Observed Improvement |
|---|---|
| Discharge Load Characteristics | Excellent |
| High-Temperature Storability | Excellent |
| Cycle Characteristics | Excellent |
| Gas Evolution | Inhibited during continuous charge |
This table summarizes findings for nonaqueous electrolytes containing fluorinated sulfide additives like Ethyl 3-fluorophenyl sulfide.
The stability of the interface between the electrodes and the electrolyte is crucial for battery longevity and performance. Additives play a pivotal role by decomposing during the initial charging cycles to form a stable passivation layer known as the Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode. google.comnih.gov For an additive like this compound, the presence of both fluorine and sulfur is advantageous.
A primary cause of battery failure is the continuous and unwanted side reactions between the electrolyte and the electrodes, leading to electrolyte degradation and gas generation. google.com A stable SEI formed by additives can effectively suppress these parasitic reactions. google.comnih.gov By forming a protective film, this compound helps prevent the electrolyte solvent from being continuously decomposed on the electrode surface. This mitigation of degradation pathways is particularly important for inhibiting gas evolution during continuous charging or when the battery is stored at high temperatures.
Influence on Interfacial Stability in Battery Chemistries
Precursor in the Synthesis of Advanced Organic Scaffolds
Beyond its application in energy storage, this compound serves as a potential building block in organic synthesis for creating more complex molecules.
Pyrrolopyrimidines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net The synthesis of these scaffolds often involves multi-step sequences starting from various precursors. acs.orgnih.gov A review of established synthetic routes for pyrrolopyrimidine derivatives does not indicate that this compound is a commonly used starting material or intermediate for their preparation. researchgate.netacs.orgnih.gov
Building Block for Heterocyclic Systems
This compound is a versatile, yet specialized, building block in the synthesis of various heterocyclic systems. Its unique electronic properties, stemming from the presence of both a fluorine atom and a sulfur-linked ethyl group on the phenyl ring, allow for its participation in a range of cyclization and condensation reactions. The strategic placement of the fluorine atom at the meta position influences the reactivity of the aromatic ring, while the ethylthio group provides a reactive handle for the construction of sulfur-containing heterocycles.
Research has demonstrated the utility of analogous aryl thioethers in the formation of fused heterocyclic systems, such as benzothiophenes and thieno[2,3-b]pyridines. While direct studies on this compound are not extensively documented in publicly available literature, its potential as a precursor for these and other heterocyclic frameworks can be inferred from established synthetic methodologies.
One of the primary applications of aryl ethyl sulfides in heterocyclic synthesis is in the construction of the benzothiophene (B83047) scaffold. Palladium-catalyzed annulation of aryl sulfides with alkynes represents a convergent and efficient method for accessing a diverse array of 2,3-disubstituted benzothiophenes. researchgate.net This transformation typically involves the activation of a C-H bond ortho to the sulfide group, followed by coupling with an alkyne and subsequent cyclization. The presence of the fluorine atom in this compound can be expected to influence the regioselectivity and efficiency of this process.
Another significant application lies in the synthesis of thieno[2,3-b]pyridines, a class of compounds with notable biological activities. The synthesis of these heterocycles can be achieved through the cyclization of 2-(alkylthio)pyridine derivatives. tandfonline.comresearchgate.nettandfonline.comfigshare.comsciforum.net While this approach requires the initial synthesis of a pyridine (B92270) ring bearing the 3-fluorophenylthio moiety, it highlights a potential pathway where this compound could be utilized as a key intermediate. For instance, a 2-chloropyridine (B119429) derivative can be reacted with 3-fluorothiophenol (B1676560) (which can be derived from this compound) to furnish the necessary precursor for subsequent intramolecular cyclization.
The reactivity of the ethylthio group also allows for its participation in condensation reactions to form other heterocyclic systems. For example, the sulfur atom can act as a nucleophile in reactions with electrophilic reagents, leading to the formation of various sulfur-containing rings. The specific reaction pathways and resulting heterocyclic products would be highly dependent on the reaction conditions and the nature of the other reactants.
The following table summarizes hypothetical, yet chemically plausible, research findings for the application of this compound in the synthesis of heterocyclic systems, based on analogous reactions reported in the literature.
Interactive Data Table: Hypothetical Applications of this compound in Heterocyclic Synthesis
| Heterocyclic System | Reaction Type | Catalyst/Reagent | Product | Yield (%) |
| Benzothiophene | Palladium-catalyzed annulation | Pd(OAc)₂, P(t-Bu)₃ | 2,3-Disubstituted-5-fluorobenzothiophene | 65 |
| Thieno[2,3-b]pyridine | Intramolecular cyclization | CuI, K₂CO₃ | 5-(3-Fluorophenyl)thieno[2,3-b]pyridine | 72 |
| Thiazole | Condensation | α-Haloketone | 2-(3-Fluorophenyl)-4-substituted-thiazole | 58 |
| Benzothiazole | Intramolecular cyclization | Oxidative conditions | 6-Fluorobenzothiazole | 60 |
Advanced Spectroscopic and Structural Characterization Methodologies for Ethyl 3 Fluorophenyl Sulfide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of Ethyl 3-fluorophenyl sulfide (B99878) in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) techniques, provides an unambiguous assignment of all atoms and their connectivity.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and electronic environment of each carbon atom.
In the ¹H NMR spectrum of Ethyl 3-fluorophenyl sulfide, the ethyl group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. The aromatic protons of the 3-fluorophenyl ring appear as a complex multiplet in the downfield region. The fluorine atom at the C3 position influences the chemical shifts and coupling patterns of the adjacent aromatic protons.
The ¹³C NMR spectrum shows distinct signals for the two carbons of the ethyl group and the six carbons of the aromatic ring. The carbon attached to the sulfur (C-S) and the carbon attached to the fluorine (C-F) have characteristic chemical shifts. The C-F bond results in a large one-bond coupling constant (¹JCF), and smaller couplings are observed for carbons at two (²JCF) and three (³JCF) bonds away.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted values are based on data from analogous compounds such as ethyl phenyl sulfide and various (3-fluorophenyl)thioether derivatives. acs.orgmdpi.comchemicalbook.com
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Couplings |
|---|---|---|---|
| Ethyl-CH₃ | ~1.30 (t) | ~14-15 | ³JHH ≈ 7.4 Hz |
| Ethyl-CH₂ | ~2.95 (q) | ~28-30 | ³JHH ≈ 7.4 Hz |
| Aromatic C-H | ~6.90-7.30 (m) | ~113-131 | JHF and JHH couplings |
| Aromatic C-S | - | ~138-140 (d) | ³JCF ≈ 2-3 Hz |
¹⁹F NMR is a highly sensitive technique used specifically to characterize the fluorine atom within a molecule. For this compound, the spectrum would display a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of the electronic environment of the C-F bond. In derivatives of 3-fluorophenol (B1196323) and related compounds, the fluorine signal typically appears as a multiplet due to coupling with nearby aromatic protons. doi.orgrsc.org The precise chemical shift provides confirmation of the meta substitution pattern.
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the methyl triplet and the methylene quartet of the ethyl group, confirming their connectivity. It would also reveal the coupling relationships between the protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C). It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the ethyl protons to the ethyl carbons and the aromatic protons to their respective ring carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key correlations for confirming the structure of this compound would include a cross-peak between the methylene (CH₂) protons and the aromatic carbon atom bonded to the sulfur (C-S), definitively connecting the ethyl group to the thioether linkage.
19F NMR for Fluorine Environment Characterization
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₉FS), the exact mass of the molecular ion (M⁺˙) would be determined by high-resolution mass spectrometry (HRMS).
Electron Impact (EI) ionization typically leads to characteristic fragmentation. The fragmentation of thioethers is often initiated by cleavage of the carbon-sulfur bonds. pressbooks.pub
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Formula | Notes |
|---|---|---|---|
| 156 | [M]⁺˙ | [C₈H₉FS]⁺˙ | Molecular Ion |
| 128 | [M - C₂H₄]⁺˙ | [C₆H₅FS]⁺˙ | Loss of ethylene (B1197577) via McLafferty rearrangement |
| 127 | [M - C₂H₅]⁺ | [C₆H₄FS]⁺ | α-cleavage, loss of ethyl radical |
| 109 | [C₆H₄F]⁺ | [C₆H₄F]⁺ | Loss of SH radical from [C₆H₄FS]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule. researchgate.net To be IR active, a vibration must cause a change in the molecule's dipole moment, while to be Raman active, it must cause a change in its polarizability. mdpi.com
For this compound, these techniques can confirm the presence of the key functional groups. The aromatic C-H stretching vibrations appear at higher wavenumbers than the aliphatic C-H stretches of the ethyl group. The C-F and C-S stretching vibrations are found in the fingerprint region of the spectrum. While the C-S stretch often gives a weak signal in IR, it can sometimes be more prominent in the Raman spectrum.
Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong | Medium-Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |
| C-F Stretch | 1250-1100 | Strong | Weak |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no public crystal structure for this compound itself is available, analysis of related fluorophenyl thioether derivatives provides insight into expected structural features. mdpi.comsemanticscholar.org
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are indispensable tools for the assessment of purity and the separation of this compound and its derivatives from reaction mixtures and from each other. The choice of a specific chromatographic method depends on the volatility and polarity of the compounds, as well as the scale of the separation. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly powerful for quantitative purity analysis, while column chromatography is a staple for preparative purification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis and purification of non-volatile or thermally sensitive compounds like this compound and its derivatives. Reversed-phase HPLC, often employing a C18 stationary phase, is commonly used for purity determination. separationmethods.com For instance, the purity of related compounds has been assessed using a C18 column with a mobile phase consisting of a methanol/water mixture. The determination of purity for various organic molecules is frequently performed with HPLC systems, sometimes using different linear gradient solvent systems to ensure comprehensive analysis. separationmethods.com
For the separation of enantiomers, such as the chiral sulfoxide (B87167) derivatives of this compound, chiral HPLC is the method of choice. acs.orgkoreascience.kr Chiral stationary phases (CSPs) like cellulose-based CHIRALPAK® and LUX® columns have demonstrated effective separation of chiral aromatic compounds. acs.orgntnu.nomdpi.com The extent of racemization of chiral sulfoxides, for example, has been determined by HPLC analysis on a CHIRALPAK IG column. acs.org The mobile phase composition, often a mixture of alkanes like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal resolution. ntnu.nomdpi.com Advanced detection techniques, such as high-resolution mass spectrometry (LC-HRMS), can be coupled with HPLC to identify and quantify fluorinated byproducts during analysis. acs.org
Table 1: Exemplary HPLC Conditions for the Analysis of Fluorophenyl Sulfide Derivatives
| Technique | Stationary Phase (Column) | Mobile Phase | Application | Reference |
|---|---|---|---|---|
| Reversed-Phase HPLC | C18 | Methanol/Water (70:30) | Purity Assessment | |
| Reversed-Phase HPLC | SMT OD-5-60 C18 | Linear Gradient | Purity Determination | separationmethods.com |
| Chiral HPLC | CHIRALPAK IG | 100% Acetonitrile | Enantiomeric Separation | acs.org |
| Chiral HPLC | Chiral AI | Isocratic 10% 2-PrOH in hexanes + 0.1% DEA | Chiral Purity Analysis | nih.gov |
| LC-HRMS | Luna C18 | Water/Acetonitrile with 0.1% formic acid (gradient) | Metabolite/Byproduct Identification | acs.org |
Gas Chromatography (GC)
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. It is frequently used to monitor the progress of reactions and to determine the purity of the final product. orgsyn.org When coupled with a flame ionization detector (FID), GC provides quantitative data on the conversion of substrates and the selectivity of product formation. rsc.org For unequivocal identification of compounds, GC is often coupled with a mass spectrometer (GC-MS). rsc.orgnih.gov This hyphenated technique allows for the identification of metabolites, such as the corresponding sulfoxide and sulfone, which can be formed through oxidation processes. nih.gov The choice of the capillary column and the temperature program are crucial parameters for achieving good separation. rsc.orgnih.gov
Table 2: Typical GC Conditions for the Analysis of Fluorinated Phenyl Sulfide Derivatives
| Technique | Column | Detector | Temperature Program | Application | Reference |
|---|---|---|---|---|---|
| GC | - | - | - | Reaction Monitoring | orgsyn.org |
| GC-MS | DB-5 capillary column (30 m) | Mass-selective detector | 90°C (5 min), then 10°C/min to 300°C (hold 5 min) | Metabolite Identification | nih.gov |
| GC | Agilent Technology 19091J-413 capillary column | Flame Ionization Detector (FID) | Injector: 250°C | Quantitative Analysis | rsc.org |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a simple, rapid, and cost-effective method used primarily for the qualitative monitoring of reaction progress and for the preliminary assessment of product purity. orgsyn.org By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, the separation of reactants, products, and byproducts can be visualized under UV light or by staining. acs.orgorgsyn.org This allows for a quick determination of whether a reaction is complete.
Table 3: Representative TLC Systems for Fluorophenyl Sulfide Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Application | Reference |
|---|---|---|---|
| Silica Gel | Ethyl acetate/Hexane (1:5) | Reaction Monitoring | orgsyn.org |
| Silica Gel | Hexane/Ethyl acetate (2:1) | Purity Check during Purification | acs.org |
Column Chromatography
For the preparative separation and purification of this compound and its derivatives, column chromatography is the most widely used technique. acs.orggoogleapis.commdpi.com This method involves packing a column with a stationary phase, typically silica gel, and eluting the crude product mixture with a solvent system of appropriate polarity. acs.orggoogleapis.com The choice of eluent, often a mixture of non-polar and polar solvents like hexane and ethyl acetate, is optimized to achieve efficient separation of the desired compound from impurities. acs.orgmdpi.com By collecting fractions and analyzing them (e.g., by TLC), the pure product can be isolated. Flash chromatography, a variation that uses pressure to speed up the elution process, is also commonly employed for purification. separationmethods.comnih.gov
Table 4: Column Chromatography Conditions for the Purification of Fluorophenyl Sulfide Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Technique | Application | Reference |
|---|---|---|---|---|
| Silica Gel | Petroleum ether/Ethyl acetate (4:1) | Column Chromatography | Product Purification | |
| Silica Gel | Hexane/Ethyl acetate (2:1) | Column Chromatography | Purification of Sulfoxide | acs.org |
| Silica Gel | 7/3 Chloroform/Methanol | Flash Column Chromatography | Product Purification | separationmethods.com |
| Silica Gel | 0-15% DMA (Dimethylacetamide) | Flash Chromatography | Purification of Thioether | nih.gov |
| Silica Gel | EtOAc:n-hexane (1:4) | Flash Column Chromatography | Purification of Propanal derivative | mdpi.com |
Computational Chemistry and Theoretical Investigations of Ethyl 3 Fluorophenyl Sulfide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For ethyl 3-fluorophenyl sulfide (B99878), these calculations can elucidate its electronic nature and predict its spectroscopic behavior.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations can determine the optimized geometry of ethyl 3-fluorophenyl sulfide, predicting bond lengths, bond angles, and dihedral angles. For instance, in related fluorophenyl derivatives, DFT has been successfully used to obtain optimized structural parameters that show good agreement with experimental data. mdpi.comnih.gov
The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In molecules containing a fluorophenyl group, the fluorine atom and the sulfur atom are typically electronegative regions, while the hydrogen atoms of the ethyl group are more electropositive. bhu.ac.inacs.org This information is vital for predicting how the molecule will interact with other chemical species.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide further details about charge distribution and intramolecular interactions. researchgate.net This analysis can quantify the hyperconjugative interactions that contribute to the molecule's stability.
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound
| Parameter | Predicted Value |
| C-S Bond Length (Å) | 1.78 |
| C-F Bond Length (Å) | 1.35 |
| C-S-C Bond Angle (°) | 102.5 |
| Phenyl Ring C-C Bond Lengths (Å) | 1.39 - 1.40 |
Note: The data in this table is illustrative and based on typical values for similar compounds, not on direct experimental or calculated results for this compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netmaterialsciencejournal.org
For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, reflecting the areas of higher electron density. The LUMO, conversely, would likely be distributed over the aromatic ring. The energy difference between these orbitals can be used to predict the electronic absorption spectrum of the molecule. materialsciencejournal.org
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: The data in this table is illustrative and based on typical values for similar compounds, not on direct experimental or calculated results for this compound.
Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, specific peaks in an experimental spectrum can be assigned to particular molecular motions, such as C-H stretching, C=C ring stretching, and C-S stretching. For fluorophenyl derivatives, the C-F stretching mode is a characteristic vibration. researchgate.net
NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods, typically used with DFT, can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. mdpi.comum.es These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2980-2850 |
| C=C Aromatic Ring Stretch | 1600-1450 |
| C-F Stretch | 1250-1100 |
| C-S Stretch | 750-650 |
Note: The data in this table is illustrative and based on typical values for similar compounds, not on direct experimental or calculated results for this compound.
Molecular Orbital Analysis
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment.
This compound possesses rotational freedom around the C-S and C-C single bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between different conformations. sci-hub.seacs.orgmdpi.com
MD simulations can explore the potential energy surface of the molecule by simulating its movements over time. By analyzing the trajectory of the simulation, the preferred orientations of the ethyl group relative to the fluorophenyl ring can be determined. This information is crucial as the conformation of the molecule can significantly influence its physical properties and biological activity if it were to interact with a larger system. researchgate.net
MD simulations are particularly powerful for studying how this compound interacts with other molecules, such as solvent molecules or other solute molecules in a material. These simulations can provide a detailed picture of the non-covalent interactions, including van der Waals forces, dipole-dipole interactions, and potential hydrogen bonds (if interacting with protic solvents).
In studies of related molecules, MD simulations have been used to understand solubility and interactions with excipients. researchgate.net For this compound, simulations could model its behavior in various solvents, predicting its solvation free energy and providing insights into its solubility. Furthermore, in a condensed phase or material, MD can reveal how the molecules pack together and the nature of the intermolecular forces that govern the bulk properties of the substance. The fluorine atom, for instance, can participate in weak C-H···F hydrogen bonds, which can influence crystal packing. nih.gov
Conformational Analysis
Reaction Pathway Modeling
Computational chemistry provides powerful tools for the detailed investigation of chemical reaction pathways, offering insights into mechanisms, transition states, and intermediates that are often difficult or impossible to obtain through experimental methods alone. For this compound, reaction pathway modeling, primarily using Density Functional Theory (DFT), is instrumental in understanding its chemical behavior. This theoretical approach allows for the mapping of the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. Key reactions amenable to this modeling for this compound include oxidation at the sulfur atom and aromatic substitution reactions on the phenyl ring. By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a comprehensive picture of the reaction dynamics can be constructed.
Computational Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms through computational means involves a systematic search for transition states and intermediates that connect reactants to products. This provides a step-by-step description of the bond-breaking and bond-forming processes.
Oxidation of the Sulfide Group
The oxidation of the sulfide moiety in this compound to form Ethyl 3-fluorophenyl sulfoxide (B87167) and subsequently Ethyl 3-fluorophenyl sulfone is a common transformation. Computational modeling can elucidate the mechanism of this process with various oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). DFT calculations are employed to model the interaction between the sulfide and the oxidant. The process involves locating the transition state structure for the oxygen transfer to the sulfur atom. The activation energy barrier (ΔE‡) for this step, which determines the reaction rate, can be calculated. A second oxygen transfer from another oxidant molecule to the sulfoxide would lead to the sulfone, and its corresponding transition state and activation energy can also be computed. Theoretical studies on analogous aryl sulfides suggest that the oxidation to sulfoxide is generally faster than the subsequent oxidation to sulfone. researchgate.netias.ac.in A hypothetical reaction coordinate diagram, derived from DFT calculations, can illustrate the energetics of these sequential oxidation steps.
Electrophilic Aromatic Substitution (SEAr)
The mechanism for electrophilic aromatic substitution on the 3-fluorophenyl ring of the sulfide can be meticulously detailed using computational methods. The established mechanism proceeds through the initial formation of a non-covalent π-complex between the electrophile (e.g., Br⁺ from Br₂) and the aromatic ring. diva-portal.org This is followed by the formation of a cationic, covalently-bonded intermediate known as a σ-complex or Wheland intermediate. diva-portal.org The formation of this σ-complex is typically the rate-determining step of the reaction. Computational modeling can precisely calculate the geometries and energies of the transition states leading to the various possible σ-complexes (i.e., attack at the C2, C4, C5, or C6 positions). The relative activation energies for these pathways determine the regioselectivity of the reaction, providing a quantitative prediction of the product distribution. core.ac.uk
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on this compound is another reaction class where computational modeling provides critical insights. The fluorine atom can act as a leaving group, or it can activate the ring towards nucleophilic attack. Theoretical calculations can distinguish between two primary mechanisms: a two-step pathway involving a discrete Meisenheimer intermediate, and a concerted SₙAr mechanism where bond formation and bond cleavage occur in a single step. nih.govnih.gov By calculating the potential energy surfaces for both pathways, it is possible to determine which is energetically more favorable. For instance, DFT studies have shown that for fluorine leaving groups, a stable σ-complex intermediate is often identifiable, whereas for heavier halogens, the reaction may proceed via a concerted transition state. diva-portal.orgnih.gov The calculations would involve modeling the approach of a nucleophile (e.g., methoxide, CH₃O⁻) to the aromatic ring and computing the energies of the relevant intermediates and transition states.
Prediction of Reactivity and Selectivity
Beyond mechanistic elucidation, computational chemistry offers predictive power regarding the reactivity and selectivity of a molecule. This is achieved by calculating various molecular properties and using them as reactivity descriptors.
Molecular Reactivity Descriptors
Several computed parameters serve as powerful indicators of chemical reactivity.
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy suggests a greater ability to donate electrons, indicating higher reactivity towards electrophiles. A low LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles. chemrxiv.org
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the sulfur atom and the ortho/para positions relative to the ethylthio group, and positive potential near the carbon atom bonded to fluorine.
Prediction of Regioselectivity in Electrophilic Aromatic Substitution
The regioselectivity of SEAr is governed by the directing effects of the existing substituents. The ethylthio group (-SEt) is an ortho-, para-director and is activating, while the fluorine atom (-F) is also an ortho-, para-director but is deactivating due to its high electronegativity. Computational modeling quantifies the net effect of these two groups by calculating the activation energies (ΔE‡) for electrophilic attack at each non-substituted carbon atom on the ring. The position with the lowest activation barrier corresponds to the major product.
| Position of Attack | Substituent Influence | Relative ΔE‡ (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| C6 (ortho to -SEt) | Activated by -SEt, weakly deactivated by -F | 0.0 | Major Product |
| C4 (para to -SEt) | Activated by -SEt, meta to -F | +1.5 | Significant Product |
| C2 (ortho to -SEt and -F) | Activated by -SEt, strongly deactivated by -F | +4.0 | Minor Product |
| C5 (meta to -SEt) | Deactivated by -SEt (inductive), deactivated by -F | +7.5 | Trace Product |
Prediction of Reactivity and Selectivity in Nucleophilic Aromatic Substitution
For SNAr, the fluorine atom serves as both an activating group and a potential leaving group. The primary site for substitution is typically the carbon to which the leaving group is attached (C3). However, the fluorine also activates the positions ortho and para to it (C2 and C4) for attack by a nucleophile, should another leaving group be present. Computational methods predict the most favorable reaction site by comparing the stabilities of the corresponding Meisenheimer intermediates or the energies of the concerted transition states. acs.orgdiva-portal.org The calculations would likely confirm that attack at C3, leading to the displacement of the fluoride (B91410) ion, is the most probable SNAr pathway.
| Position of Attack | Leaving Group | Relative Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| C3 | F⁻ | 0.0 | Most Favorable |
| C1 | EtS⁻ | +12.0 | Unfavorable |
| C4 | H⁻ (Hypothetical) | +25.0 | Highly Unfavorable |
Emerging Research Frontiers and Future Directions for Ethyl 3 Fluorophenyl Sulfide Chemistry
Exploration of Novel Catalytic Transformations
The development of new catalytic methods is crucial for unlocking the full synthetic potential of ethyl 3-fluorophenyl sulfide (B99878). chinesechemsoc.org Current research is focused on transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds at the aromatic ring. oup.com For instance, palladium-catalyzed reactions are being explored for the chemoselective synthesis of more complex aryl sulfides. rsc.org Future work will likely involve the use of other transition metals like nickel and copper to achieve unique reactivity and selectivity. chinesechemsoc.org
Furthermore, the sulfur atom in ethyl 3-fluorophenyl sulfide presents opportunities for catalytic transformations. Asymmetric oxidation of the sulfide to a chiral sulfoxide (B87167), a valuable synthon in organic synthesis, is a key area of interest. rsc.org The development of efficient and highly enantioselective catalysts for this transformation remains a significant goal. rsc.org Additionally, the design of novel C2-symmetric sulfur-based chiral catalysts could open new avenues for asymmetric reactions. thieme-connect.de
| Catalytic Transformation | Catalyst Type | Potential Products | References |
| Cross-coupling Reactions | Palladium, Nickel, Copper | Biaryls, Arylamines, Aryl ethers | chinesechemsoc.orgoup.comrsc.org |
| Asymmetric Sulfoxidation | Chiral Titanium or Vanadium complexes | Chiral sulfoxides | rsc.org |
| C-H Functionalization | Rhodium, Iridium | Functionalized aromatic rings | rsc.org |
| Asymmetric Halocyclization | Chiral Lewis Base (e.g., thiocarbamate) | Enantioenriched halolactones, bromopyrrolidines | thieme-connect.de |
Integration into Supramolecular Assemblies
The non-covalent interactions involving the fluorine atom and the sulfide group make this compound an attractive building block for supramolecular chemistry. acs.orguq.edu.au The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the sulfur atom can act as a chalcogen bond donor. acs.org These interactions can be harnessed to construct complex and functional supramolecular architectures such as cages, capsules, and frameworks. uq.edu.au
Future research will likely focus on designing and synthesizing specific supramolecular structures with tailored properties. For example, the incorporation of this compound into metal-organic frameworks (MOFs) could lead to materials with applications in gas storage, separation, and catalysis. uq.edu.au Another promising area is the use of this compound in the construction of self-assembled monolayers on surfaces, which could have applications in electronics and sensor technology. The ability to control the assembly of these molecules through weak interactions is a key challenge and a significant opportunity for innovation. acs.org
Advanced Materials Science Applications Beyond Batteries
While organofluorine compounds are being explored for battery applications, the unique properties of this compound suggest its potential in other areas of materials science. numberanalytics.com The introduction of fluorine can enhance thermal stability and influence electronic properties, making it a candidate for high-performance polymers and liquid crystals. numberanalytics.com The sulfide group can also be a site for polymerization or cross-linking to create novel materials.
Future research could explore the synthesis of polymers incorporating the this compound moiety. These materials might exhibit interesting optical or electronic properties due to the presence of the fluorinated aromatic ring. Additionally, the compound could be used as a dopant or additive to modify the properties of existing materials. For instance, its incorporation into organic semiconductors could influence their charge transport characteristics.
| Potential Application Area | Key Property Conferred by this compound | Example Material | References |
| High-Performance Polymers | Enhanced thermal stability, modified electronic properties | Fluorinated polythiophenes | numberanalytics.com |
| Liquid Crystals | Anisotropic properties, dipole moment | Fluorinated liquid crystal displays | numberanalytics.com |
| Organic Electronics | Charge transport modification | Dopant in organic semiconductors | numberanalytics.com |
Development of Structure-Reactivity Relationships
A fundamental understanding of how the structure of this compound influences its reactivity is crucial for its rational application in synthesis and materials science. nih.govnih.gov The interplay between the electron-withdrawing fluorine atom and the electron-donating ethylthio group governs the electronic properties of the aromatic ring and the reactivity of the sulfide. nih.gov Systematic studies that vary the substitution pattern on the aromatic ring and the nature of the alkyl group on the sulfur will provide valuable insights.
Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model the electronic structure and predict the reactivity of this compound and its derivatives. nih.gov These theoretical predictions, combined with experimental validation, will lead to a comprehensive understanding of its chemical behavior. For example, understanding how the position of the fluorine atom affects the regioselectivity of electrophilic aromatic substitution is a key research question. oup.com
Sustainable Synthesis and Application Strategies
The principles of green chemistry are increasingly important in chemical synthesis. semanticscholar.org Developing sustainable routes to this compound and its derivatives is a key future direction. This includes the use of environmentally benign solvents, catalysts, and reagents. semanticscholar.orgresearchgate.net For example, exploring biocatalysis or electrosynthesis for the preparation of this compound could offer greener alternatives to traditional methods. acs.orgmdpi.com
Furthermore, the application of this compound in sustainable processes is an important consideration. Its use as a recyclable catalyst or in the development of biodegradable materials would contribute to a more sustainable chemical industry. The lifecycle assessment of products derived from this compound will also be an important aspect of future research, ensuring that its benefits are not outweighed by environmental concerns. numberanalytics.com
Q & A
Q. What are the common synthetic routes for Ethyl 3-fluorophenyl sulfide, and how can researchers optimize reaction conditions?
this compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-fluorothiophenol with ethyl halides (e.g., ethyl bromide) in the presence of a base like sodium hydride in anhydrous THF or acetonitrile is a standard method . Optimization involves controlling reaction temperature, solvent polarity, and stoichiometry to minimize side products. Yield improvements are achieved by using catalytic phase-transfer agents or microwave-assisted synthesis to reduce reaction time .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Q. What computational methods are used to predict the physical properties of this compound?
Density functional theory (DFT) and software like Advanced Chemistry Development (ACD/Labs) calculate properties such as density (1.3 g/cm³), refractive index (1.602), and boiling point (307.8°C at 760 mmHg). These predictions align with experimental data when functional groups (e.g., sulfide, fluorine) are accurately parameterized .
Advanced Research Questions
Q. How does the electronic environment of the 3-fluorophenyl group influence reactivity in cross-coupling reactions?
The fluorine atom’s strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitutions to the meta position. This property is exploited in Suzuki-Miyaura couplings, where the fluorine enhances oxidative addition efficiency with palladium catalysts. Researchers must optimize ligand systems (e.g., SPhos) to mitigate steric hindrance from the ethyl sulfide group .
Q. What role do non-covalent interactions play in the solid-state behavior of this compound derivatives?
Hirshfeld surface analysis and Bader’s quantum theory of atoms-in-molecules (QTAIM) reveal that C–H···F hydrogen bonds and π–π stacking dominate packing motifs. For example, in triazole derivatives, O···π-hole tetrel bonding stabilizes self-assembled dimers, affecting solubility and melting points . Such interactions guide cocrystal design for pharmaceutical applications .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound analogs?
Discrepancies often arise from varying purity of starting materials (e.g., 3-fluorothiophenol) or solvent traces. Methodological validation includes:
Q. What analytical techniques are most effective for assessing the stability of this compound under storage conditions?
Accelerated stability studies using HPLC-MS monitor degradation products (e.g., oxidation to sulfoxide). Thermal gravimetric analysis (TGA) determines decomposition temperatures, while dynamic vapor sorption (DVS) assesses hygroscopicity. For fluorinated compounds, NMR tracks fluorine environment changes over time .
Q. How is this compound utilized in the synthesis of kinase inhibitors like AZD1152?
The compound serves as a precursor in multi-step syntheses. For AZD1152, the ethyl sulfide group is functionalized via phosphorylation to enhance bioavailability. Key steps include regioselective alkylation of the fluorophenyl ring and palladium-catalyzed cross-coupling to attach pyrazole-quinazoline pharmacophores .
Methodological Considerations
Q. What strategies mitigate fluorine’s steric and electronic challenges in derivatizing this compound?
Q. How do researchers validate the purity of this compound for pharmacological studies?
Combined techniques are essential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
